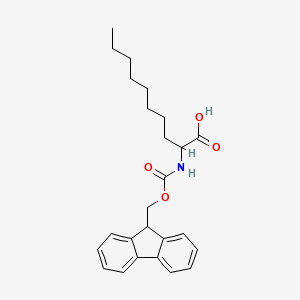
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-fluorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine” is a derivative of phenylglycine, where the phenyl ring is substituted with a fluorine atom at the para position. This compound is commonly used in peptide synthesis as a protecting group for the amino group, ensuring that the amino acids do not react prematurely during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine typically involves the following steps:
Protection of the Amino Group: The amino group of 4-fluorophenylglycine is protected using 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction mixture is then stirred for several hours to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the production of 9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to mix the reactants.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine undergoes several types of chemical reactions:
Deprotection: The 9-fluorenylmethyloxycarbonyl group can be removed using secondary amines like piperidine.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the 9-fluorenylmethyloxycarbonyl group.
Substitution: Nucleophiles such as amines or thiols can react with the fluorine-substituted phenyl ring under basic conditions.
Major Products Formed
Deprotection: The removal of the 9-fluorenylmethyloxycarbonyl group yields the free amino acid.
Substitution: The substitution reactions yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group in the synthesis of peptides.
Drug Development: The compound is used in the development of peptide-based drugs.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules for various biological studies.
Mécanisme D'action
The primary mechanism of action of 9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine involves the protection of the amino group during peptide synthesis. The 9-fluorenylmethyloxycarbonyl group prevents unwanted reactions of the amino group, allowing for the selective formation of peptide bonds. The deprotection step is crucial for the final release of the free peptide.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Fluorenylmethyloxycarbonyl-phenylglycine: Similar structure but without the fluorine substitution.
9-Fluorenylmethyloxycarbonyl-tyrosine: Another amino acid derivative used in peptide synthesis.
Uniqueness
The presence of the fluorine atom in 9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine imparts unique properties such as increased stability and reactivity in certain chemical reactions compared to its non-fluorinated counterparts.
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4/c24-15-11-9-14(10-12-15)21(22(26)27)25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEGPRZUDVECNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347918 |
Source


|
| Record name | alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678988-18-6 |
Source


|
| Record name | alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-2-[(2-azaniumylacetyl)amino]hexanoate](/img/structure/B8014341.png)





![2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid](/img/structure/B8014384.png)

![3-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B8014408.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-3-yl)acetic acid](/img/structure/B8014414.png)




